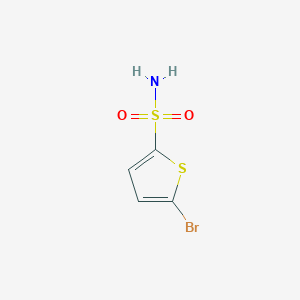
5-Bromothiophene-2-sulfonamide
Vue d'ensemble
Description
5-Bromothiophene-2-sulfonamide is a chemical compound with the empirical formula C4H4BrNO2S2 . It has a molecular weight of 242.11 g/mol . It is used in the synthesis of various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives . It is also used as a cationic surfactant in detergents, shampoos, and bath oils .
Synthesis Analysis
5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . There are also studies that report a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-2-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The InChI key for this compound is WXJQQLDICAOBJB-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Bromothiophene-2-sulfonamide may be used to synthesize various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromothiophene-2-sulfonamide include a molecular weight of 242.1 g/mol, a topological polar surface area of 96.8 Ų, and a complexity of 210 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is not readily biodegradable .Applications De Recherche Scientifique
Synthesis of Derivatives
5-Bromothiophene-2-sulfonamide can be used to synthesize various derivatives. For instance, it can be used to synthesize 5-(phenylthio)thiophene-2-sulfonamide and 5-bromothiophene-2-sulfonyl acetamide . These derivatives can have different properties and potential applications, expanding the utility of the original compound .
Preparation of 5-Arylthiophene-2-Sulfonamides
This compound can also be used in the preparation of 5-arylthiophene-2-sulfonamides. Some examples include 5-phenylthiophene-2-sulfonamide, 5-(3-cyno-5-(trifluoromethyl)phenyl)thiophene-2-sulfonamide, and 5-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-sulfonamide . These compounds can have various applications in different fields .
Molecular Docking Studies
5-Bromothiophene-2-sulfonamide can be used in molecular docking studies. These studies can help elucidate the mechanism of inhibition of certain enzymes, providing valuable information for the design of new therapeutic agents .
Cerebrovasodilatation
5-Bromothiophene-2-sulfonamide has been associated with cerebrovasodilatation through the selective inhibition of the enzyme carbonic anhydrase . This could potentially have applications in the treatment of conditions related to blood flow in the brain .
Development of Therapeutic Agents
The study of 5-Bromothiophene-2-sulfonamide and its derivatives can contribute to the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors . These inhibitors can be used in the treatment of a variety of diseases .
Mécanisme D'action
While the specific mechanism of action for 5-Bromothiophene-2-sulfonamide is not mentioned in the search results, sulfonamides, in general, inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .
Propriétés
IUPAC Name |
5-bromothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQQLDICAOBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361302 | |
| Record name | 5-Bromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-2-sulfonamide | |
CAS RN |
53595-65-6 | |
| Record name | 5-Bromo-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)
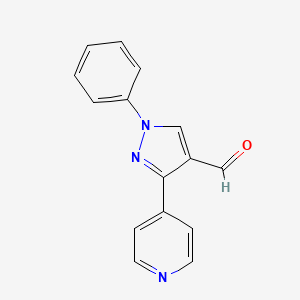
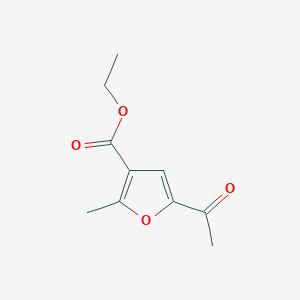
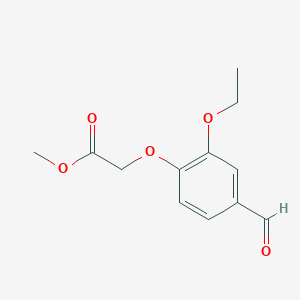



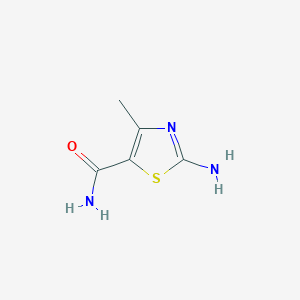
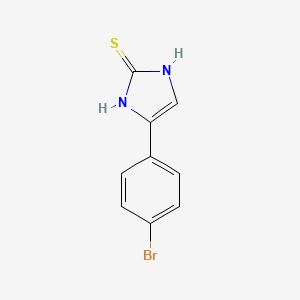
![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)
![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)